molecular formula C8H8ClNOS B12962722 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride CAS No. 136204-60-9

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B12962722
CAS No.: 136204-60-9
M. Wt: 201.67 g/mol
InChI Key: MQUYUQXGPTVJOW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and methyl iodide to form the thiazole ring, followed by chlorination to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

136204-60-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3

InChI Key

MQUYUQXGPTVJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)Cl)C2CC2

Origin of Product

United States

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